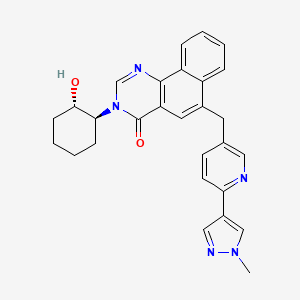

Benzoquinazolinone 12

Description

Properties

Molecular Formula |

C28H27N5O2 |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

3-[(1S,2S)-2-hydroxycyclohexyl]-6-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzo[h]quinazolin-4-one |

InChI |

InChI=1S/C28H27N5O2/c1-32-16-20(15-31-32)24-11-10-18(14-29-24)12-19-13-23-27(22-7-3-2-6-21(19)22)30-17-33(28(23)35)25-8-4-5-9-26(25)34/h2-3,6-7,10-11,13-17,25-26,34H,4-5,8-9,12H2,1H3/t25-,26-/m0/s1 |

InChI Key |

SXJQBWJPNSOKQV-UIOOFZCWSA-N |

Isomeric SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CC3=CC4=C(C5=CC=CC=C53)N=CN(C4=O)[C@H]6CCCC[C@@H]6O |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CC3=CC4=C(C5=CC=CC=C53)N=CN(C4=O)C6CCCCC6O |

Origin of Product |

United States |

Preparation Methods

Formation of Oxazinone Intermediates

In a representative procedure, anthranilic acid (8a ) is acylated with aliphatic acyl chlorides in dimethylformamide (DMF) to form N-alkyl anthranilic acids (9c–9i ). Cyclization with acetic anhydride at 140°C produces 2-alkyl-4H-benzo[d]oxazin-4-ones (10c–10i ). These intermediates are critical for introducing substituents at the quinazolinone core.

Table 1: Reaction Conditions for Oxazinone Formation

Quinazolinone Ring Closure

The oxazinone intermediates undergo nucleophilic attack by amines to form the quinazolinone core. For instance, reacting 6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione (7 ) with 10c–10i in glacial acetic acid under reflux yields 6-(3-methyl-4-(2-alkyl-4-oxoquinazolin-3(4H)-yl)phenoxy)quinoxaline-2,3(1H,4H)-dione derivatives (11c–11i ). This step highlights the role of acetic acid as both solvent and catalyst in facilitating ring closure.

Patent-Based Synthesis of Benzodiazepine Analogues

A patented method for benzodiazepines (US3996209A) provides insights into large-scale synthesis. Although focused on 1,4-benzodiazepin-2-ones, the protocol employs hexamethylenetetramine and ammonia in ethanol under reflux to form the diazepine ring. Key steps include:

-

Ammonia saturation in ethanol (0.6–0.7% w/w).

-

Slow addition of 2-chloroacetamido-5-chlorobenzophenone over 3–4 hours.

Table 2: Patent Reaction Parameters for Diazepine Synthesis

| Parameter | Condition |

|---|---|

| Solvent | Ethanol |

| Catalyst | Hexamethylenetetramine (0.5 equiv) |

| Temperature | Reflux (78°C) |

| Reaction Time | 5–10 hours |

| Yield | 65–75% |

Adapting this method for benzoquinazolinones would require substituting the chloroacetamido substrate with a quinazolinone precursor.

Sulfonamide Functionalization

Recent studies on sulfonamide benzoquinazolinones illustrate the incorporation of sulfonamide groups to enhance biological activity. While Benzoquinazolinone 12 lacks sulfonamide moieties, the methodology is relevant for derivatives. The general approach involves:

-

Sulfonation of aminobenzophenones with sulfonyl chlorides.

-

Cyclocondensation with urea or thiourea to form the quinazolinone ring.

For instance, compound 10 in this series exhibited IC50 values of 3.90 µM (EGFR) and 5.40 µM (HER2), demonstrating the impact of substituents on activity.

Mechanistic and Catalytic Insights

Role of Iodine Catalysis

Molecular iodine (I2) facilitates quinazolinone formation by promoting imine and aminal intermediates. The electrophilic nature of I2 activates carbonyl groups, enabling nucleophilic attack by amines. This mechanism avoids the need for toxic metal catalysts, aligning with green chemistry principles.

Chemical Reactions Analysis

Benzoquinazolinone 12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular oxygen, ferric chloride, and diphenyl disulfide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, visible light-promoted aerobic oxidative cleavage and cyclization of olefins can lead to the formation of 3-hydroxy-isoindolinones .

Scientific Research Applications

Benzoquinazolinone 12 has a wide range of scientific research applications. In chemistry, it is used as a high-affinity structural derivative of benzyl quinolone carboxylic acid, which is known for its positive allosteric modulation of the M1 muscarinic acetylcholine receptor . In biology and medicine, this compound has been studied for its potential therapeutic effects in cognitive disorders such as Alzheimer’s disease and schizophrenia . Additionally, its role in modulating receptor activity makes it a valuable tool in pharmacological research .

Mechanism of Action

The mechanism of action of benzoquinazolinone 12 involves its binding to the allosteric site of the M1 muscarinic acetylcholine receptor. This binding increases the receptor’s affinity for acetylcholine, thereby enhancing its activity . Key molecular targets include residues Tyr-179 in the second extracellular loop and Trp-400 in the transmembrane domain . These interactions are crucial for the compound’s positive cooperativity with acetylcholine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with BQCA

- Binding Affinity: Benzoquinazolinone 12 has an allosteric affinity (pKb = 7.7) 50-fold higher than BQCA (pKb = 6.0) due to optimized hydrophobic interactions with Tyr-179 (ECL2) and Trp-4007.35 (TM7) .

- Cooperativity: Both compounds exhibit similar cooperativity (α-value ~30) with ACh, but Benzoquinazolinone 12’s higher affinity reduces the required concentration for therapeutic effects .

- Mutagenesis Sensitivity: Mutations at Tyr-179 and Trp-4007.35 significantly reduce Benzoquinazolinone 12’s binding, unlike BQCA, which is less dependent on these residues .

Table 1 : Key Pharmacological Parameters

| Compound | Allosteric Affinity (pKb) | α-Value (Cooperativity) | Key Binding Residues |

|---|---|---|---|

| Benzoquinazolinone 12 | 7.7 | ~30 | Tyr-179, Trp-4007.35 |

| BQCA | 6.0 | ~25 | Tyr-822.61, Tyr-852.64 |

| DBPQ (Compound 16) | 7.2 | ~28 | Tyr-179, Asn-4107.45 |

| LUF6000 (Compound 9) | 6.8 | ~20 | Extracellular surface residues |

Comparison with DBPQ (Compound 16)

- Structural Similarity: Both Benzoquinazolinone 12 and DBPQ are tricyclic M1R PAMs but differ in core substituents. Benzoquinazolinone 12’s benzo[h]quinazolinone scaffold enhances hydrophobic interactions compared to DBPQ’s dibenzodiazepine core .

- Binding Depth: Benzoquinazolinone 12 binds deeper into the extracellular vestibule, requiring conformational changes in TM7, whereas DBPQ interacts more superficially with Asn-4107.45 .

Comparison with Adenosine Receptor PAMs (LUF6000 and LUF6096)

- Receptor Specificity: Benzoquinazolinone 12 is selective for M1 mAChR, while LUF6000 (A3R PAM) and LUF6096 (quinazoline-based) target adenosine receptors.

- 3D Binding Modes: Benzoquinazolinone 12 adopts a "capping" interaction over the orthosteric site, similar to LUF6000, but its tricyclic core aligns closer to M1R-specific residues .

Comparison with TAK-071

- Cooperativity: TAK-071, a low α-value M1 PAM, shows reduced cooperativity (α-value <10) compared to Benzoquinazolinone 12 (α-value ~30), minimizing cholinergic side effects .

- Clinical Utility: Benzoquinazolinone 12’s high affinity makes it a tool compound for mechanistic studies, whereas TAK-071’s balanced profile is prioritized for cognitive trials .

Key Research Findings

Molecular Interactions: Hydrophobic and polar interactions with Tyr-179 and Trp-4007.35 are critical for Benzoquinazolinone 12’s enhanced activity. Mutagenesis of these residues reduces binding by >80% .

Structural Optimization: The benzo[h]quinazolinone scaffold improves backbone rigidity, enabling deeper penetration into the allosteric pocket compared to BQCA’s flexible quinolone core .

Docking Studies: Flexible receptor models predict Benzoquinazolinone 12’s binding mode with higher accuracy than rigid models, emphasizing the role of TM7 conformational changes .

Table 2: Functional Impact of Key Mutations on Benzoquinazolinone 12

| Mutation | Effect on Binding Affinity | Effect on Cooperativity |

|---|---|---|

| Tyr-179Phe | ↓ 90% | ↓ 70% |

| Trp-4007.35Phe | ↓ 85% | ↓ 65% |

| Tyr-822.61Phe | No change | No change |

Q & A

Q. How can researchers design experiments to evaluate the allosteric modulation of M1 mAChR by Benzoquinazolinone 12?

- Methodological Answer : Begin with receptor binding assays to measure affinity (e.g., equilibrium dissociation constant, K_d) and functional assays (e.g., calcium mobilization or GTPγS binding) to assess cooperativity with acetylcholine. Use concentration-response curves to quantify positive allosteric modulator (PAM) activity. Include control experiments with known PAMs like BQCA for comparative analysis. Structural analogs (e.g., DBPQ, LUF6000) can help identify critical pharmacophores .

- Key Data : Benzoquinazolinone 12 exhibits a 50-fold increase in allosteric site affinity compared to BQCA, with retained cooperativity .

Q. What structural features of Benzoquinazolinone 12 contribute to its potency as an M1 mAChR PAM?

- Methodological Answer : Conduct comparative molecular analysis using crystallography or docking studies to map hydrophobic/polar interactions. Key residues (e.g., Tyr-179 in ECL2 and Trp-4007.35 in TM7) are critical for binding. Synthesize analogs with modifications to the benzoquinazolinone core or substituents (e.g., cyclohexyl or pyridinyl groups) to validate structure-activity relationships (SAR) .

- Key Data : The benzoquinazolinone scaffold facilitates high-affinity binding, while substituents like 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl enhance receptor interactions .

Q. How should researchers validate the purity and identity of newly synthesized Benzoquinazolinone 12 derivatives?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Purity can be assessed via HPLC (>95% purity threshold). For known compounds, cross-reference with literature spectral data; for novel derivatives, provide full characterization in supplementary materials .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported binding affinities of Benzoquinazolinone 12 across different model systems?

- Methodological Answer :

Standardize assay conditions (e.g., cell lines, buffer composition, temperature).

Validate receptor expression levels using radioligand binding or qPCR.

Compare results across orthogonal methods (e.g., electrophysiology vs. fluorescence-based assays).

Use mutagenesis to confirm binding site specificity (e.g., Tyr-179Ala mutants to test hydrophobic interactions) .

- Example Contradiction : Discrepancies may arise from differences in receptor glycosylation or G-protein coupling in heterologous systems.

Q. How can molecular dynamics (MD) simulations refine the predicted binding mode of Benzoquinazolinone 12?

- Methodological Answer :

Generate homology models of M1 mAChR using templates like the M2 receptor (PDB: 3UON).

Perform docking with flexible side chains at the allosteric site.

Run MD simulations (≥100 ns) to assess stability of ligand-receptor complexes.

Validate predictions with mutagenesis data (e.g., Trp-4007.35 mutations disrupting π-π interactions) .

- Key Insight : Simulations may reveal transient interactions with ECL2 or TM7 residues not captured in static models.

Q. What frameworks guide the design of SAR studies for Benzoquinazolinone 12 analogs?

- Methodological Answer : Apply the PICO framework to define:

- Population : M1 mAChR-expressing systems (e.g., CHO cells, cortical neurons).

- Intervention : Structural modifications (e.g., halogenation, ring expansion).

- Comparison : Benchmark against BQCA or other PAMs.

- Outcome : Metrics like EC50, Emax, and logP.

- Use FINER criteria to ensure feasibility, novelty, and relevance .

Q. How can researchers address challenges in reproducing pharmacological data for Benzoquinazolinone 12?

- Methodological Answer :

Document detailed protocols (e.g., cell passage number, ligand incubation time).

Share raw data and analysis scripts in open-access repositories.

Collaborate with independent labs for cross-validation.

Reference standardized guidelines (e.g., ARRIVE 2.0 for preclinical studies) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.